molecular formula C8H8N2S B075042 2-Amino-4-methylbenzothiazole CAS No. 1477-42-5

2-Amino-4-methylbenzothiazole

Cat. No.: B075042
CAS No.: 1477-42-5
M. Wt: 164.23 g/mol
InChI Key: GRIATXVEXOFBGO-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzothiazole is a heterocyclic compound with the molecular formula C8H8N2S. It is a derivative of benzothiazole and is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for being a major degradation product of the pesticide dufulin .

Mechanism of Action

Target of Action

2-Amino-4-methylbenzothiazole is a compound with a wide range of applications in human and veterinary medicine . . It’s known to be a major degradation product of the pesticide dufulin , suggesting it may interact with biological targets related to the action of this pesticide.

Mode of Action

It’s known that the compound can adsorb onto colloidal silver particles, which has been investigated using surface-enhanced raman scattering techniques . This suggests that the compound may interact with its targets through adsorption processes.

Biochemical Pathways

Benzothiazoles, a class of compounds to which this compound belongs, are known to have a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activity associated with benzothiazoles , it’s likely that the compound’s action results in a variety of molecular and cellular effects.

Action Environment

It’s known that the compound is sensitive to moisture , suggesting that humidity could influence its stability and potentially its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-methylbenzothiazole typically involves the cyclization of o-methylphenylthiourea. The process includes steps such as cyclization reaction, filtration, washing, and recovery . Another method involves using sulfur monochloride as a catalyst to prepare the compound from a specific raw material .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar cyclization process, ensuring the reaction conditions are optimized for large-scale production. The use of efficient catalysts and controlled reaction environments is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.

    Substitution: It can participate in substitution reactions, where different substituents replace the amino or methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles .

Scientific Research Applications

2-Amino-4-methylbenzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-4-chlorobenzothiazole
  • 2-Amino-4-methoxybenzothiazole

Comparison: Compared to its analogs, 2-Amino-4-methylbenzothiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of a methyl group at the 4-position can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .

Properties

IUPAC Name

4-methyl-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10)
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InChI Key

GRIATXVEXOFBGO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N
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Molecular Formula

C8H8N2S
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID9024487
Record name 2-Amino-4-methylbenzothiazole
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Molecular Weight

164.23 g/mol
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Physical Description

2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992)
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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CAS No.

1477-42-5
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
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Record name 2-Benzothiazolamine, 4-methyl-
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Melting Point

279 to 282 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data available for 2-amino-4-methylbenzothiazole?

A1: this compound (C8H8N2S) exhibits a benzothiazole core structure with an amino group at the 2-position and a methyl group at the 4-position. [] Detailed spectroscopic characterization has been performed using FTIR, FT-Raman, FT-NMR, and UV-visible techniques. [] Crystallographic data reveals that the molecule forms intermolecular N—H⋯N and N—H⋯S hydrogen bonds, contributing to its solid-state packing. []

Q2: How does this compound interact with metal ions, and what are the structural implications?

A2: Studies have shown that this compound acts as a ligand, coordinating with metal ions like Ag(I) and Cu(II) through its nitrogen atoms. [] X-ray diffraction analysis of silver complexes reveals coordination through the endocyclic nitrogen, leading to distorted trigonal or polymeric structures depending on the specific ligand and reaction conditions. []

Q3: What are the applications of this compound in analytical chemistry?

A3: Derivatives of this compound, specifically Schiff bases, have been explored as chromogenic reagents for spectrophotometric determination of copper. [] These Schiff bases form 1:2 metal-ligand complexes with copper at specific pH conditions, enabling sensitive and selective detection of the metal ion. []

Q4: How is this compound used in the synthesis of other compounds?

A4: This compound serves as a crucial intermediate in the synthesis of 5-methyl-1,2,4-triazolo(3,4-b)benzothiazole, a known fungicide. [, ] The synthesis typically involves the initial formation of (2-methylphenyl)thiourea, followed by its conversion to this compound and subsequent cyclization reactions. [, ]

Q5: What are the adsorption properties of this compound?

A5: Research indicates that this compound effectively adsorbs onto various functionalized hyper-cross-linked resins. [] This adsorption process involves both physical and irreversible chemical interactions, with the specific adsorption enthalpy depending on the resin's functional group. [] Notably, phthalic anhydride-modified resin can be regenerated using a HCl/methanol solution after reaching adsorption equilibrium. []

Q6: How does this compound interact with silver surfaces, and what insights do surface-enhanced Raman scattering (SERS) studies provide?

A6: SERS investigations demonstrate that this compound adsorbs onto colloidal silver particles. [] The appearance of a Ag-N stretching frequency in the SERS spectra, along with the enhancement of in-plane vibrational modes, suggests that the molecule interacts with the silver surface through the lone pair electrons of both nitrogen atoms, adopting a near-vertical orientation. [] Theoretical calculations using DFT and RHF methods further support these experimental observations. []

Q7: Has this compound been studied for its potential environmental impact?

A7: While limited information is available on the specific environmental impact of this compound, research on the related pesticide Dufulin, which utilizes this compound as a key structural component, provides insights into its biotic and abiotic degradation pathways in soil environments. [] Further research is needed to fully assess the ecological effects and potential mitigation strategies for this compound.

Q8: What analytical methods are employed for the detection and quantification of this compound?

A8: High-performance liquid chromatography (HPLC) is a key analytical method used for quantifying this compound. [] This method offers good linearity, precision, and accuracy, with a reported limit of detection of 0.25 ng. [] Further research and validation are crucial to ensuring the reliability and robustness of analytical techniques used for monitoring this compound in various matrices.

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